1,3-Di-o-tolylguanidine 1,3-Di-o-tolylguanidine Displays high and roughly equal affinity for both σ1 and σ2 receptors.
Brand Name: Vulcanchem
CAS No.: 97-39-2
VCID: VC0004259
InChI: InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
SMILES: CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol

1,3-Di-o-tolylguanidine

CAS No.: 97-39-2

Inhibitors

VCID: VC0004259

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

1,3-Di-o-tolylguanidine - 97-39-2

CAS No. 97-39-2
Product Name 1,3-Di-o-tolylguanidine
Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
IUPAC Name 1,2-bis(2-methylphenyl)guanidine
Standard InChI InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
Standard InChIKey OPNUROKCUBTKLF-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N
SMILES CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Canonical SMILES CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Colorform WHITE POWDER
CRYSTALS FROM DILUTED ALC
Density 1.10 @ 20 °C/4 °C
Melting Point 179.0 °C
179 °C
Physical Description DryPowder; DryPowder, PelletsLargeCrystals
Description Displays high and roughly equal affinity for both σ1 and σ2 receptors.
Related CAS 41130-39-6 (hydrochloride)
Solubility SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM
>35.9 [ug/mL]
Synonyms 1,3-di-(2-tolyl)guanidine
1,3-di-o-tolylguanidine
1,3-di-ortho-tolyl-guanidine
1,3-ditolylguanidine
1,3-ditolylguanidine hydrochloride
N,N'-bis(2-methylphenyl)guanidine
PubChem Compound 5361073
Last Modified Nov 12 2021
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